molecular formula C20H18ClNO2 B5131941 N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide

Cat. No.: B5131941
M. Wt: 339.8 g/mol
InChI Key: QXRCDQWIDPPQSL-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide is an organic compound that features a chlorophenyl group, a hydroxynaphthyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 2-hydroxynaphthalene in the presence of a base to form the intermediate compound.

    Amidation Reaction: The intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.

    Biology: It may be used in biological assays to study enzyme inhibition or receptor binding.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Industry: It may serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]acetamide
  • N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]butanamide

Uniqueness

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-2-18(24)22-20(14-7-10-15(21)11-8-14)19-16-6-4-3-5-13(16)9-12-17(19)23/h3-12,20,23H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRCDQWIDPPQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C1=CC=C(C=C1)Cl)C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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